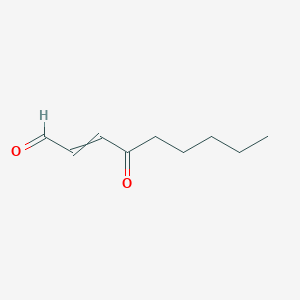
苯甲酰二苯甲酰甲烷
概述
作用机制
Target of Action
Sulisobenzone, also known as benzophenone-4, is primarily used as an ingredient in sunscreens . Its primary targets are UVA and UVB rays . By absorbing these rays, sulisobenzone protects the skin from sun UV damage .
Mode of Action
Sulisobenzone works by chemically absorbing light energy (photons) from UVA and UVB rays . A surface coating of benzophenones, including sulisobenzone, decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin .
Biochemical Pathways
It is known that sulisobenzone falls under the drug category of benzophenones . Benzophenones are a group of aromatic ketones that have both pharmaceutical and industrial applications . They are used as photoinitiators, fragrance enhancers, ultraviolet curing agents, and occasionally, as flavor ingredients .
Pharmacokinetics
It is known that sulisobenzone is approved by the fda in concentrations of up to 10% . This suggests that it has a high degree of bioavailability when applied topically.
Result of Action
The primary result of sulisobenzone’s action is the protection of the skin from sun UV damage . By absorbing UVA and UVB rays, sulisobenzone prevents these harmful rays from penetrating the skin and causing damage such as sunburn, premature skin aging, and skin cancer .
科学研究应用
磺苯甲酮在科学研究中具有多种应用:
作用机理
磺苯甲酮通过吸收紫外线能量(光子)并将它们转换为能量较低的能量形式,如热量来发挥作用。 该过程阻止紫外线辐射穿透皮肤并造成损伤。 该化合物主要针对皮肤的表皮层,在那里它形成了一层抵御紫外线的保护屏障 .
生化分析
Biochemical Properties
Sulisobenzone plays a crucial role in biochemical reactions by absorbing UV radiation and converting it into less harmful energy forms. This process involves the interaction of sulisobenzone with various biomolecules, including enzymes and proteins. Sulisobenzone interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many substances in the body . Additionally, sulisobenzone can bind to proteins in the skin, forming complexes that enhance its UV-absorbing properties .
Cellular Effects
Sulisobenzone has significant effects on various types of cells and cellular processes. It influences cell function by protecting cells from UV-induced damage, which can lead to mutations and skin cancer. Sulisobenzone affects cell signaling pathways by preventing the activation of pathways that lead to cell death and inflammation . It also impacts gene expression by regulating the expression of genes involved in the skin’s response to UV radiation . Furthermore, sulisobenzone affects cellular metabolism by reducing the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
Molecular Mechanism
The molecular mechanism of sulisobenzone involves its ability to absorb UV radiation and convert it into heat, thereby preventing the radiation from penetrating deeper into the skin. Sulisobenzone binds to UV photons, which excites the molecule to a higher energy state. As the molecule returns to its ground state, it releases the absorbed energy as heat . This process prevents the UV radiation from causing damage to DNA and other cellular components. Sulisobenzone also inhibits the activity of enzymes involved in the production of ROS, further protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulisobenzone have been observed to change over time. Sulisobenzone is relatively stable under normal conditions, but it can degrade when exposed to prolonged UV radiation . This degradation can reduce its effectiveness as a UV filter. Long-term studies have shown that sulisobenzone can have lasting protective effects on cellular function, reducing the risk of UV-induced skin damage and cancer . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of sulisobenzone vary with different dosages in animal models. At low doses, sulisobenzone effectively protects the skin from UV radiation without causing adverse effects . At high doses, sulisobenzone can cause toxicity and adverse effects such as skin irritation and allergic reactions . Studies in animal models have shown that there is a threshold dose above which the protective effects of sulisobenzone are outweighed by its toxic effects . Therefore, it is important to use sulisobenzone within the recommended dosage range to ensure its safety and effectiveness .
Metabolic Pathways
Sulisobenzone is involved in several metabolic pathways in the body. It is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . In phase I reactions, sulisobenzone is hydroxylated by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites are then conjugated with glucuronic acid or sulfate in phase II reactions, making them more water-soluble and easier to excrete . Sulisobenzone and its metabolites are primarily excreted in the urine .
Transport and Distribution
Sulisobenzone is transported and distributed within cells and tissues through various mechanisms. It can penetrate the skin and reach deeper layers, where it exerts its protective effects . Sulisobenzone interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, sulisobenzone can accumulate in specific compartments, such as the cytoplasm and nucleus, where it provides protection against UV radiation . The distribution of sulisobenzone within tissues is influenced by factors such as its solubility, molecular size, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of sulisobenzone is crucial for its activity and function. Sulisobenzone is primarily localized in the cytoplasm and nucleus of cells, where it can effectively absorb UV radiation and protect cellular components . It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism . The localization of sulisobenzone is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
准备方法
合成路线和反应条件
磺苯甲酮可以通过对2-羟基-4-甲氧基二苯甲酮进行磺化合成该过程通常需要在受控温度条件下使用硫酸作为磺化剂 .
工业生产方法
在工业环境中,磺苯甲酮是使用高效液相色谱 (HPLC) 方法生产的。 该化合物使用反相HPLC柱分离和纯化,流动相含有乙腈、水和磷酸 . 该方法确保最终产品具有高纯度和一致性。
化学反应分析
反应类型
磺苯甲酮会经历各种化学反应,包括:
氧化: 磺苯甲酮可以被氧化生成砜衍生物。
还原: 还原反应可以将磺苯甲酮转化为相应的醇。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
主要形成的产物
氧化: 砜衍生物。
还原: 醇衍生物。
取代: 各种取代的二苯甲酮衍生物.
相似化合物的比较
类似化合物
磺苯甲酮的独特性
磺苯甲酮的独特性在于其高光稳定性和广谱紫外线吸收能力。 与其他一些二苯甲酮衍生物不同,磺苯甲酮在长时间暴露于阳光下仍然保持稳定,使其成为防晒霜和其他个人护理产品中的理想成分 .
属性
IUPAC Name |
5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVGEDCSTKKODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6628-37-1 (mono-hydrochloride salt) | |
| Record name | Sulisobenzone [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004065456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2042436 | |
| Record name | Sulisobenzone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light tan solid; [Merck Index] | |
| Record name | Sulisobenzone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 2.5X10+5 mg/L at 25 °C, 1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate. | |
| Record name | Sulisobenzone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SULISOBENZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
A surface coating of benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the benzophenone molecule becomes activated to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Benzophenones absorb energy throughout the UV range, although the maximum UV absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones., Benzophenone sunscreens, applied topically, protect the skin from these harmful effects of ultraviolet light by chemically absorbing light energy (photons). As this occurs, the Benzophenone molecule becomes excited to higher energy levels. As the excited molecule returns to its ground state, the energy is released in the form of thermal energy. The hydroxyl group in the ortho position to the carbonyl group is believed to be a structural requirement for the Benzophenones' absorption of UV light. This structural arrangement also contributes to the electronic stability of the molecule. Thus, a surface coating of Benzophenones decreases the amount of UV radiation absorbed by the skin by limiting the total amount of energy that reaches the skin. Benzophenones absorb energy throughout the UV range, though maximum absorbance is between 284 and 287 nm for the 2-hydroxybenzophenones ..., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |
| Record name | Sulisobenzone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SULISOBENZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-tan powder | |
CAS No. |
4065-45-6 | |
| Record name | Benzophenone 4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4065-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulisobenzone [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004065456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulisobenzone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulisobenzone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulisobenzone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULISOBENZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W6L629B4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SULISOBENZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
145 °C | |
| Record name | Sulisobenzone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SULISOBENZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














